![molecular formula C8H4BrClS B1282970 3-Bromo-5-chlorobenzo[b]thiophene CAS No. 32969-26-9](/img/structure/B1282970.png)

3-Bromo-5-chlorobenzo[b]thiophene

Overview

Description

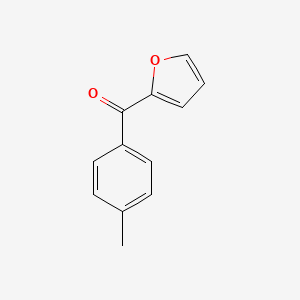

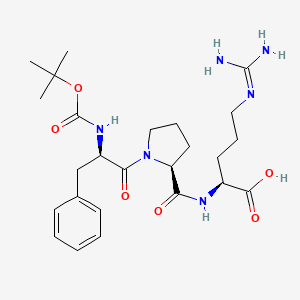

The compound 3-Bromo-5-chlorobenzo[b]thiophene is a derivative of benzo[b]thiophene, which is a sulfur heterocycle with a fused benzene and thiophene ring. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties .

Synthesis Analysis

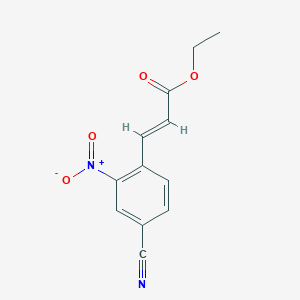

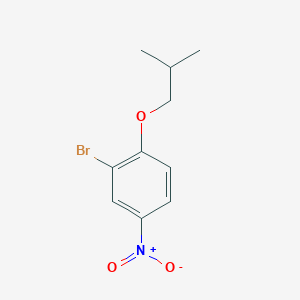

A practical one-pot synthesis method for benzo[b]thiophenes has been developed, utilizing bromoenynes and o-alkynylbromobenzene derivatives. This method involves a Pd-catalyzed C-S bond formation followed by heterocyclization, allowing for the preparation of highly substituted sulfur heterocycles . Additionally, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reaction indicates the versatility of bromo-substituted benzo[b]thiophenes in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can influence their reactivity. For instance, the "abnormal" bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene is attributed to a "non-planar" conjugated model, which affects the electron delocalization and thus the reaction selectivity . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been determined, revealing weak CH…π interactions and Van der Waals forces dominating the packing structure .

Chemical Reactions Analysis

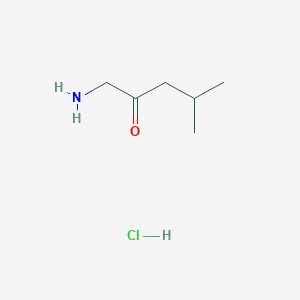

The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with amines has been studied, showing the formation of N-substituted amino derivatives and their isomers through aromatic nucleophilic substitution with rearrangement . Bromination and nitration reactions of 2,3-dibromobenzo[b]thiophene and its derivatives have been explored, demonstrating the influence of substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The vibrational spectra and DFT simulations of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been investigated, showing good agreement between theoretical and experimental data. The HOMO and LUMO energies and other related parameters have been calculated, providing insights into the electronic properties of the compound .

Scientific Research Applications

-

Medicinal Chemistry : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Industrial Chemistry and Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

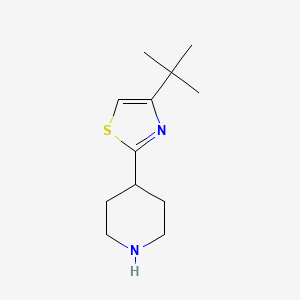

Kinase Inhibitors : Thiophene derivatives have been used in the synthesis of kinase inhibitors . For example, 3-aminobenzo[b]thiophene scaffolds have been used in the preparation of inhibitors for various kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) .

-

Antimicrobial Activity : Thiophene derivatives show high antimicrobial activity against various microbial infections . Different scientists have made efforts to discover the most active thiophene derivatives as antimicrobial agents .

-

Functionalization : The 3-bromonaphthothiophene, a similar compound to 3-Bromo-5-chlorobenzo[b]thiophene, has been further functionalized via lithium-halogen exchange . This process requires a specific order of addition in lithiation to avoid undesired rearrangement reactions .

-

Organic Solar Cells : Thieno[3,2-b]thiophene-thiazole, a similar compound to 3-Bromo-5-chlorobenzo[b]thiophene, is used in the formation of highly efficient organic solar cells .

-

Organic Field Effect Transistors (OFETs) : Thieno[3,2-b]thiophene-diketopyrrolopyrrole, another similar compound, is a polymer that is used in organic field effect transistors (OFETs) and photovoltaic devices .

-

Dye-Sensitized Solar Cells : Thieno[3,4-b]thiophene, another derivative, is a dye that can be used in dye-sensitized solar cells .

-

Inhibitors of Platelet Aggregation : Thieno[2,3-b] thiophene with bis-pyrazole, another similar compound, inhibited platelet aggregation .

Safety And Hazards

Future Directions

The future directions of 3-Bromo-5-chlorobenzo[b]thiophene research could involve exploring its potential applications in various fields. For instance, its unique properties, including reactivity, thermal stability, and desirable electronic characteristics, make it a valuable compound for various applications, ranging from organic synthesis to optoelectronics .

properties

IUPAC Name |

3-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKCGJYSJENJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557866 | |

| Record name | 3-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chlorobenzo[b]thiophene | |

CAS RN |

32969-26-9 | |

| Record name | 3-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)